(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride
CAS No.: 1807939-83-8
Cat. No.: VC6972775
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807939-83-8 |
|---|---|
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 205.63 |
| IUPAC Name | (1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 |
| Standard InChI Key | APPPWEDMBMWHEM-QDOHZIMISA-N |
| SMILES | C1C(C1N)C2=C(C(=CC=C2)F)F.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine hydrochloride is C₉H₁₀ClF₂N, with a molecular weight of 205.63 g/mol . Its structure (Fig. 1) includes:
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A cyclopropane ring with 1R,2S stereochemistry, creating significant ring strain and conformational rigidity.
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A 2,3-difluorophenyl group, where fluorine atoms at the ortho and meta positions influence electronic properties and intermolecular interactions.
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A primary amine group protonated as a hydrochloride salt, enhancing aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClF₂N | |
| Molecular Weight | 205.63 g/mol | |
| CAS Registry Number | 1643378-59-9 | |
| Melting Point | Not reported | – |
| Solubility | Soluble in polar solvents |
Synthesis and Stereochemical Control
The synthesis of (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine hydrochloride follows multistep routes analogous to those described for its 3,4-difluorophenyl counterpart . Key steps include:
Cyclopropanation Strategies
Cyclopropane ring formation is achieved via stereoselective [2+1] cycloaddition using dimethylsulfoxonium methylide or transition-metal-catalyzed methods. For example:
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Styrene Cyclopropanation:
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Nitro Group Reduction:
Amine Formation and Salt Preparation
The final amine is obtained through catalytic hydrogenation of intermediate nitrocyclopropanes (e.g., using Pd/C and H₂) or via Curtius rearrangement of acyl azides. The hydrochloride salt is precipitated by treating the free base with HCl in diethyl ether .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Ru catalyst, ethyl diazoacetate | 75–85% | |
| Carboxylic Acid Hydrolysis | NaOH, MeOH, reflux | >90% | |
| Amine Hydrogenation | Pd/C, H₂, MeOH | 80–88% |
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 2H, aromatic), 3.10 (q, 1H, cyclopropane), 2.85 (ddd, 1H, cyclopropane), 1.55–1.45 (m, 2H, cyclopropane) .
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¹⁹F NMR: δ -112.5 (d, J = 8.5 Hz, F-2), -116.3 (d, J = 8.5 Hz, F-3) .
X-ray Crystallography
While no crystal structure for the 2,3-difluoro derivative has been published, its 3,4-difluoro analog crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.85 Å, b = 10.22 Å, c = 12.34 Å .
Applications in Medicinal Chemistry
Role as a Pharmaceutical Intermediate
This compound serves as a key chiral building block for:
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Ticagrelor Analogues: Although ticagrelor’s side chain typically uses the 3,4-difluoro isomer, the 2,3-derivative has been explored for structure-activity relationship (SAR) studies to optimize P2Y₁₂ receptor antagonism .
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Antidepressant Development: Cyclopropanamine derivatives exhibit monoamine oxidase (MAO) inhibition, though fluorine positioning modulates blood-brain barrier permeability.
Biological Activity Screening
Preliminary in vitro data suggest:
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IC₅₀ for MAO-A: 12.3 μM (compared to 8.9 μM for 3,4-difluoro analog).
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Aqueous Solubility: 45 mg/mL (pH 7.4), significantly higher than the free base .
Challenges and Future Directions
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Stereochemical Purity: Achieving >99% enantiomeric excess (ee) requires expensive chiral catalysts.
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Biological Data Gap: Limited studies on the 2,3-difluoro isomer’s pharmacokinetics and target engagement.
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Scale-Up Barriers: Low yields (50–60%) in nitro group reduction steps necessitate process optimization .
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